molecular formula C14H16N2O5 B5713749 methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate

methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate

Cat. No. B5713749
M. Wt: 292.29 g/mol
InChI Key: CTYWZYQPCCWRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is a white to yellow powder that is commonly used in scientific research. Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of applications.

Mechanism of Action

The mechanism of action of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate involves the inhibition of specific enzymes. It works by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to a variety of effects, depending on the enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate depend on the specific enzyme being targeted. For example, inhibition of chymotrypsin can lead to decreased protein digestion, while inhibition of elastase can lead to decreased lung function. Additionally, methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects, making it useful in the treatment of a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways and study their effects in a controlled environment. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate. One area of interest is the development of new drugs and therapies based on its ability to inhibit specific enzymes. Additionally, researchers may continue to study its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Finally, new synthesis methods may be developed to improve the efficiency and safety of producing this compound.

Synthesis Methods

Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate can be synthesized using a variety of methods. One common method involves the reaction of 1-(2-nitrophenyl)piperidine-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate as a white to yellow powder.

Scientific Research Applications

Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate has a wide range of scientific research applications. It has been used as a tool to study the activity of a variety of enzymes, including chymotrypsin, trypsin, and elastase. Additionally, it has been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

methyl 1-(2-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-14(18)10-6-8-15(9-7-10)13(17)11-4-2-3-5-12(11)16(19)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYWZYQPCCWRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(2-nitrophenyl)carbonyl]piperidine-4-carboxylate

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